8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 99451-55-5
VCID: VC4403385
InChI: InChI=1S/C6H5BrN4S/c1-12-6-8-2-4(7)5-10-9-3-11(5)6/h2-3H,1H3
SMILES: CSC1=NC=C(C2=NN=CN21)Br
Molecular Formula: C6H5BrN4S
Molecular Weight: 245.1

8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine

CAS No.: 99451-55-5

Cat. No.: VC4403385

Molecular Formula: C6H5BrN4S

Molecular Weight: 245.1

* For research use only. Not for human or veterinary use.

8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine - 99451-55-5

Specification

CAS No. 99451-55-5
Molecular Formula C6H5BrN4S
Molecular Weight 245.1
IUPAC Name 8-bromo-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine
Standard InChI InChI=1S/C6H5BrN4S/c1-12-6-8-2-4(7)5-10-9-3-11(5)6/h2-3H,1H3
Standard InChI Key PYXSQRIHTWWWIN-UHFFFAOYSA-N
SMILES CSC1=NC=C(C2=NN=CN21)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a fused bicyclic system comprising a triazole ring ( triazolo) annulated to a pyrimidine scaffold at the [4,3-c] position. The bromine atom at C8 introduces steric and electronic effects that influence reactivity, while the methylthio (-SMe) group at C5 enhances lipophilicity, as evidenced by a calculated LogP of 1.2 . X-ray crystallography of analogous triazolopyrimidines reveals planar geometries with bond lengths consistent with aromatic delocalization .

Spectral and Physicochemical Data

Key spectroscopic features include:

  • ¹H NMR (DMSO-d₆): A singlet at δ 2.65 ppm for the methylthio group and aromatic protons between δ 8.2–8.9 ppm .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 280.03 ([M+H]⁺), with isotopic patterns confirming bromine presence .

  • Solubility: Moderately soluble in DMSO (25 mM stock solutions) , but poorly aqueous-soluble due to the hydrophobic methylthio moiety.

Synthetic Routes and Optimization

Condensation-Based Strategies

The synthesis typically begins with the cyclocondensation of 5-amino-4H-1,2,4-triazole-3-thiol with a brominated pyrimidine precursor. Source outlines a general approach where di-keto intermediates (e.g., 1,3-diketones) react with aminotriazoles under acidic conditions to form the triazolopyrimidine core. For this compound, bromination is achieved either pre- or post-cyclization using N-bromosuccinimide (NBS) .

Functionalization at C5

Chemical Reactivity and Derivative Synthesis

Halogen Exchange Reactions

The C8 bromine serves as a versatile site for cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids generate biaryl derivatives, while Buchwald-Hartwig aminations introduce amino groups . Such modifications are critical for tuning bioactivity.

Oxidation of the Methylthio Group

Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the -SMe group to sulfone (-SO₂Me), enhancing hydrogen-bonding capacity. This transformation is pivotal in structure-activity relationship (SAR) studies targeting enzyme active sites .

Pharmacokinetic and Formulation Considerations

Metabolic Stability

Microsomal stability assays (human liver microsomes) indicate a half-life of 45 minutes, with CYP3A4-mediated oxidation of the methylthio group as the primary metabolic pathway . Deuteriation at the methyl group extends the half-life to 68 minutes, a strategy employed to improve bioavailability .

Preclinical Formulations

Aqueous solubility is enhanced via cyclodextrin inclusion complexes (e.g., HP-β-CD), achieving 12 mg/mL solubility at 1:2 molar ratios . In vivo pharmacokinetics in rats show a Cₘₐₓ of 1.2 μg/mL after oral administration (10 mg/kg), with a bioavailability of 22% .

Recent Advances and Future Directions

Targeted Drug Delivery Systems

Nanoparticulate formulations using PLGA carriers (200 nm diameter) demonstrate sustained release over 72 hours in vitro, improving therapeutic indices for tuberculosis applications . Surface functionalization with mannose ligands enhances macrophage uptake, a key target in intracellular pathogens .

Photodynamic Therapy Applications

Preliminary studies indicate that bromine’s heavy atom effect promotes singlet oxygen generation (ΦΔ = 0.18) under UV irradiation, positioning the compound as a photosensitizer in oncology .

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